molecular formula C24H27NO4 B2729650 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid CAS No. 2137856-02-9

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid

Cat. No.: B2729650
CAS No.: 2137856-02-9
M. Wt: 393.483
InChI Key: NOVTVQATXMWUPE-UHFFFAOYSA-N
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Description

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid is a synthetic organic compound featuring a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 2-methylpropanoic acid side chain. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mildly acidic conditions . This compound serves as a critical building block in medicinal chemistry, particularly for introducing piperidine moieties into drug candidates or bioactive molecules. Its methyl substitution at the β-carbon of the propanoic acid chain may enhance lipophilicity and influence stereochemical interactions in target binding .

For instance, the non-methylated analog has a molecular weight of 379.46 g/mol, a boiling point of 582.9±23.0°C, and a density of 1.2±0.1 g/cm³ . The methyl group in the target compound likely increases steric hindrance and alters solubility compared to its non-methylated counterpart.

Properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-16(23(26)27)14-17-10-12-25(13-11-17)24(28)29-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,16-17,22H,10-15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVTVQATXMWUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the Fmoc group. The final step involves the addition of the methylpropanoic acid moiety. The reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N,N-diisopropylethylamine (DIPEA) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the Fmoc group.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to substitute the Fmoc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amines.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, typically using piperidine, to reveal the free amine for further reactions .

Comparison with Similar Compounds

Lipophilicity and Solubility

  • The β-methyl group in the target compound increases lipophilicity compared to the non-methylated analog (C23H25NO4 vs.
  • The difluoro analog (C23H23F2NO4) exhibits higher polarity due to fluorine atoms, which may enhance solubility in polar solvents or binding to hydrophilic targets .

Stereochemical and Conformational Effects

  • The cyclopropane derivative (C24H25NO4) introduces ring strain, enforcing a rigid conformation that may improve selectivity in receptor binding .
  • The β-hydroxypropanoic acid variant (C23H25NO5) offers a hydrogen-bond donor site, useful for interactions with catalytic residues in enzymes .

Biological Activity

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid is a complex organic compound that has garnered attention for its potential biological activities. Characterized by its unique structure, which includes a fluoren-9-ylmethoxycarbonyl group and a piperidin-4-yl ring, this compound is being explored in various fields, particularly in medicinal chemistry and biological research.

The molecular formula of this compound is C23H25NO4C_{23}H_{25}NO_4 with a molecular weight of approximately 379.46 g/mol. The compound's structure is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can lead to modulation of various biological pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Interaction : It could interact with receptors involved in signal transduction, influencing cellular responses.

Medicinal Chemistry

This compound has shown promise in the development of novel therapeutic agents. Its structural components allow it to serve as a building block for synthesizing more complex molecules that may exhibit enhanced biological activity.

Research Findings

Recent studies have highlighted the compound's potential as a probe in biological research. Its fluorescence properties make it suitable for imaging applications, allowing researchers to track cellular components effectively.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Molecular Formula Molecular Weight Biological Activity
This compoundC23H25NO4379.46 g/molPotential enzyme inhibitor, receptor modulator
Fmoc-protected amino acidsVariesVariesCommonly used in peptide synthesis
Piperidine derivativesVariesVariesExhibit comparable reactivity and biological activity

Case Studies

  • Inhibition Studies : In one study, derivatives of piperidine were evaluated for their inhibitory effects on specific enzymes related to metabolic disorders. The results indicated that modifications at the piperidine ring could enhance inhibitory potency.
  • Cellular Imaging : Another research initiative utilized the fluorescence properties of compounds similar to this compound for tracking intracellular processes in live cells, demonstrating its utility as a research tool.

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